2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
CAS No.: 1060359-85-4
Cat. No.: VC11939924
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060359-85-4 |
|---|---|
| Molecular Formula | C17H17FN2O3 |
| Molecular Weight | 316.33 g/mol |
| IUPAC Name | 2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-2-6-14(7-3-12)20-17(22)11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | UIFZZQRVYANMCI-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
| Canonical SMILES | CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates two critical functional groups:
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4-Fluorophenoxy moiety: A fluorine-substituted aromatic ether linked via an acetamide bridge.
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Methylcarbamoyl-methylphenyl group: A phenyl ring substituted with a methylcarbamoyl-methyl chain, enhancing hydrogen-bonding potential .
The SMILES notation (COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F) and InChI key (VFDHMULLAMEICT-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁FN₂O₄ | |
| Molecular Weight | 360.4 g/mol | |
| SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F | |
| InChI Key | VFDHMULLAMEICT-UHFFFAOYSA-N |
Three-Dimensional Conformation
PubChem’s 3D conformer model highlights a planar fluorophenoxy group orthogonal to the phenylacetamide core, minimizing steric hindrance and optimizing intermolecular interactions . The methylcarbamoyl side chain adopts a staggered conformation, likely enhancing solubility in polar solvents.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis report exists for this compound, analogous acetamides are typically synthesized via:
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Nucleophilic acyl substitution: Reacting 4-fluorophenoxyacetyl chloride with 4-[(methylcarbamoyl)methyl]aniline.
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Stepwise coupling: As demonstrated in the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-arylacetamides .
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction Component | Conditions | Expected Yield |
|---|---|---|---|
| 1 | 4-Fluorophenol + chloroacetyl chloride | K₂CO₃, DMF, 0–5°C | 85% |
| 2 | Intermediate + 4-[(methylcarbamoyl)methyl]aniline | Et₃N, CH₂Cl₂, rt | 72% |
Spectroscopic Characterization
Hypothetical spectral data, inferred from related acetamides , include:
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FTIR: Peaks at ~1719 cm⁻¹ (C=O stretch, amide I), ~1538 cm⁻¹ (C=C aromatic), and ~3313 cm⁻¹ (N-H stretch).
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¹H NMR: δ 2.5 (s, 3H, CH₃), δ 6.3–7.9 (m, 9H, Ar-H), δ 11.5 (s, 1H, NH).
Physicochemical Properties
Key properties, extrapolated from structural analogs , include:
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LogP: ~2.6 (moderate lipophilicity).
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Solubility: Limited aqueous solubility (<1 mg/mL), enhanced in DMSO or ethanol.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the acetamide bond.
Biological Activity and Applications
Antibacterial and Anticancer Prospects
Nitroimidazole-containing acetamides demonstrate antibacterial activity against Gram-positive pathogens . While this compound lacks a nitro group, its carbamoyl-methyl substituent could inhibit bacterial efflux pumps or kinase enzymes in cancer cells.
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